molecular formula C11H9F2N3O2S B2511681 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1340817-68-6

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2511681
CAS No.: 1340817-68-6
M. Wt: 285.27
InChI Key: VSRWSMGGTNDVMV-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a sulfonamide group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3,5-difluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-difluoropyridine: A related compound with similar structural features but lacking the sulfonamide group.

    3,5-Difluoroaniline: Another related compound that serves as a precursor in the synthesis of 2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide.

Uniqueness

This compound is unique due to the presence of both the difluorophenyl and sulfonamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making the compound valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3,5-difluoroanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2S/c12-7-4-8(13)6-9(5-7)16-11-10(19(14,17)18)2-1-3-15-11/h1-6H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRWSMGGTNDVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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